2-(4-Bromo-3-fluorophenyl)propanoicacid
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Overview
Description
2-(4-Bromo-3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-fluorophenyl)propanoic acid may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen, yielding a less substituted phenylpropanoic acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 4-bromo-3-fluorobenzoic acid or 4-bromo-3-fluorobenzaldehyde.
Reduction: Formation of 2-phenylpropanoic acid.
Substitution: Formation of 2-(4-methoxy-3-fluorophenyl)propanoic acid or 2-(4-cyano-3-fluorophenyl)propanoic acid.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-bromo-3-fluorophenyl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
- 2-Bromo-3-(4-fluorophenyl)propanoic acid
- 4-Bromo-3-fluorobenzoic acid
Uniqueness
2-(4-Bromo-3-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and fluorine can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Biological Activity
2-(4-Bromo-3-fluorophenyl)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular structure of 2-(4-bromo-3-fluorophenyl)propanoic acid consists of a propanoic acid moiety linked to a phenyl ring, which is substituted at the para position with a bromine atom and at the meta position with a fluorine atom. This substitution pattern is crucial as it influences the compound's reactivity and biological activity.
The mechanism of action for 2-(4-bromo-3-fluorophenyl)propanoic acid involves interactions with various biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, which may modulate biochemical pathways related to inflammation and cancer progression. Specifically, it has been suggested that this compound may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Antimicrobial Properties
Research indicates that 2-(4-bromo-3-fluorophenyl)propanoic acid exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, potentially inhibiting their growth by interacting with bacterial enzymes or receptors.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may affect cancer cell proliferation and survival by targeting specific molecular pathways involved in tumor growth. The unique halogen substitution pattern is believed to enhance its therapeutic potential compared to non-substituted analogs.
Research Findings
Several studies have been conducted to evaluate the biological activity of 2-(4-bromo-3-fluorophenyl)propanoic acid:
Data Tables
Biological Activity | Mechanism | Target |
---|---|---|
Antimicrobial | Inhibition of enzyme activity | Bacterial enzymes |
Anticancer | Modulation of cell signaling pathways | Cancer cell receptors |
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
XQPCSUQAODFLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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